molecular formula C13H21BN2O2S B2434320 2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1046794-15-3

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No. B2434320
CAS RN: 1046794-15-3
M. Wt: 280.19
InChI Key: FSXQNLGOOSREEB-UHFFFAOYSA-N
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Description

Boronic acids and their derivatives are widely used in medicinal chemistry. They are generally considered non-toxic and environmentally benign . The pyrrolidine ring, a five-membered nitrogen heterocycle, is often used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well-known .


Molecular Structure Analysis

The general physical and chemical properties of boron reagents have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .


Chemical Reactions Analysis

Boronic acids and their derivatives are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Luminescent Sensing

A study developed a family of luminescent Ir(iii) complexes that can potentially act as sensors for carbohydrates. These complexes use boronic acid pinacol ester groups and have shown the ability to form cyclic esters with simple sugars like glucose and fructose. High-resolution mass spectrometry and photoluminescence titration studies validated the formation of these adducts, indicating their potential application in carbohydrate sensing (Hashemzadeh et al., 2020).

Analytical Challenges and Solutions

The analysis of reactive pinacolboronate esters, such as 2-aminopyrimidine-5-pinacolboronate ester, presents unique challenges due to their rapid hydrolysis. A study addressed these challenges by employing unconventional methods, including non-aqueous and aprotic diluents, and highly basic mobile phases in reversed-phase separation. This approach stabilized these reactive esters and allowed for accurate purity analysis, demonstrating its broad applicability for this class of compounds (Zhong et al., 2012).

Exciplex Formation Monitoring

Research demonstrated the monitoring of exciplex formation between pyridinium boronic acid and phenyl group via fluorescence. By adding pinacol, a cyclic boronate ester with enhanced Lewis acidity was formed, leading to a strengthened cation-π stacking interaction and a significant fluorescence enhancement. This study suggests potential applications in fluorescence-based monitoring and detection systems (Huang et al., 2010).

Suzuki Cross-Coupling Reactions

The synthesis of various boronic acid pinacol esters, like 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, was achieved through iridium-catalyzed aromatic borylation. These esters were then successfully employed in Suzuki couplings with various (hetero)aryl bromides, enabling the creation of structurally diverse compounds. This process highlights the critical role of boronic acid pinacol esters in facilitating cross-coupling reactions, which are pivotal in synthesizing complex organic compounds (Batool et al., 2016).

Future Directions

Given the versatility and utility of boronic acids and their derivatives in medicinal chemistry, it is likely that research in this area will continue to grow. This could lead to the development of new drugs and therapies .

properties

IUPAC Name

2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQNLGOOSREEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester

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